![molecular formula C28H25N3O6S2 B609781 (R)-N-(furan-2-ylmethyl)-2-(2-methoxyphenyl)-2-(2-oxo-1,2-dihydroquinoline-6-sulfonamido)-N-(thiophen-2-ylmethyl)acetamide CAS No. 1681056-61-0](/img/structure/B609781.png)
(R)-N-(furan-2-ylmethyl)-2-(2-methoxyphenyl)-2-(2-oxo-1,2-dihydroquinoline-6-sulfonamido)-N-(thiophen-2-ylmethyl)acetamide
Overview
Description
OSMI-1 is a quinolinone-6-sulfonamide that inhibits O-GlcNAc transferase (OGT; IC50 = 2.7 μM) in vitro. It is cell permeable and inhibits global O-GlcNAcylation in a dose-dependent manner in CHO cells. OSMI-1 induces a mass shift of nucleoporin62 (Nup62) that corresponds to the loss of O-GlcNAc residues and decreases levels of cellular O-GlcNAcase (OGA). OSMI-1 (50 μM) also causes a 50% decrease in CHO cell viability after 24 hours.
OSMI-1 is an inhibitor of O-GlcNAc transferase (OGT).
Scientific Research Applications
Enhancing TRAIL-Induced Apoptosis in Colon Cancer Cells
OSMI-1 has been found to enhance TRAIL-induced apoptosis in HCT116 human colon cancer cells . It increases the expression of the cell surface receptor DR5, which significantly boosts TRAIL-mediated apoptosis . This suggests that OSMI-1 could potentially be used in combination with TRAIL to maximize the therapeutic effect of cancer treatment and minimize tissue damage .
Synergistic Effect with Doxorubicin in HepG2 Cells
OSMI-1 has been shown to synergistically enhance doxorubicin-induced apoptosis in HepG2 cells . The combination of doxorubicin (DOX) and OSMI-1 significantly increased apoptotic cell death through the activation of both the p53 and mitochondrial Bcl2 pathways compared to DOX alone . This indicates that OSMI-1 could potentially be used as a chemosensitizer to enhance the effects of DOX-induced cell death .
Inhibition of Osteoclast Differentiation
OSMI-1 has been observed to dose-dependently reduce the number of TRAP-positive mature osteoclasts and actin belt formation . This suggests that OSMI-1 could potentially be used to inhibit osteoclast differentiation, which could have implications for the treatment of diseases such as osteoporosis .
Mechanism of Action
Target of Action
OSMI-1 is a potent, cell-permeable inhibitor of O-GlcNAc transferase (OGT) . OGT is an enzyme that catalyzes the addition of N-acetylglucosamine (O-GlcNAc) to various proteins during post-translational modifications . This process is abundant and unique, governing important biological processes .
Mode of Action
OSMI-1 interacts with its target, OGT, by inhibiting its activity . This inhibition can potentially reduce the replication rate of viruses during infection, such as herpes simplex virus . In cancer cells, OSMI-1 has been found to have a potent synergistic effect on TRAIL-induced apoptosis signaling . It significantly increases TRAIL-mediated apoptosis by increasing the expression of the cell surface receptor DR5 .
Biochemical Pathways
The addition of O-GlcNAc onto serine and threonine residues of nuclear and cytoplasmic proteins is a unique post-translational modification . Dysregulation of O-GlcNAc is associated with several metabolic disorders leading to human diseases, including cancer .
Pharmacokinetics
It is known to be cell-permeable , suggesting it can readily cross cell membranes, which is crucial for bioavailability.
Result of Action
OSMI-1 treatment has been shown to effectively inhibit the formation of TRAP-positive osteoclasts . In cancer cells, it has been found to synergistically increase anticancer activity by reducing cell proliferation and promoting apoptosis . It potentially sensitizes TRAIL-induced cell death in cells through the blockade of NF-κB signaling and activation of apoptosis through ER stress response .
Action Environment
It is worth noting that the effectiveness of osmi-1 can be enhanced when used in combination with other treatments, such as trail or doxorubicin .
properties
IUPAC Name |
(2R)-N-(furan-2-ylmethyl)-2-(2-methoxyphenyl)-2-[(2-oxo-1H-quinolin-6-yl)sulfonylamino]-N-(thiophen-2-ylmethyl)acetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H25N3O6S2/c1-36-25-9-3-2-8-23(25)27(28(33)31(17-20-6-4-14-37-20)18-21-7-5-15-38-21)30-39(34,35)22-11-12-24-19(16-22)10-13-26(32)29-24/h2-16,27,30H,17-18H2,1H3,(H,29,32)/t27-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IYIGLWQQAMROOF-HHHXNRCGSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(C(=O)N(CC2=CC=CO2)CC3=CC=CS3)NS(=O)(=O)C4=CC5=C(C=C4)NC(=O)C=C5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC=C1[C@H](C(=O)N(CC2=CC=CO2)CC3=CC=CS3)NS(=O)(=O)C4=CC5=C(C=C4)NC(=O)C=C5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H25N3O6S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401104617 | |
Record name | (αR)-α-[[(1,2-Dihydro-2-oxo-6-quinolinyl)sulfonyl]amino]-N-(2-furanylmethyl)-2-methoxy-N-(2-thienylmethyl)benzeneacetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401104617 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
563.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-N-(furan-2-ylmethyl)-2-(2-methoxyphenyl)-2-(2-oxo-1,2-dihydroquinoline-6-sulfonamido)-N-(thiophen-2-ylmethyl)acetamide | |
CAS RN |
1681056-61-0 | |
Record name | (αR)-α-[[(1,2-Dihydro-2-oxo-6-quinolinyl)sulfonyl]amino]-N-(2-furanylmethyl)-2-methoxy-N-(2-thienylmethyl)benzeneacetamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1681056-61-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (αR)-α-[[(1,2-Dihydro-2-oxo-6-quinolinyl)sulfonyl]amino]-N-(2-furanylmethyl)-2-methoxy-N-(2-thienylmethyl)benzeneacetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401104617 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q & A
Q1: What is the primary molecular target of OSMI-1?
A1: OSMI-1 primarily targets O-GlcNAc transferase (OGT) []. OGT is an enzyme responsible for O-GlcNAcylation, a dynamic post-translational modification involving the addition of β-N-acetylglucosamine (O-GlcNAc) to serine and threonine residues of proteins.
Q2: How does OSMI-1 interact with OGT?
A2: While the precise binding mode of OSMI-1 to OGT has not been fully elucidated, it is categorized as a cell-permeable inhibitor, suggesting it directly interacts with OGT within the cell to block its enzymatic activity [].
Q3: What are the downstream consequences of inhibiting OGT with OSMI-1?
A3: Inhibiting OGT with OSMI-1 leads to a decrease in overall protein O-GlcNAcylation levels. This affects numerous cellular processes, including:
- Cell Signaling: O-GlcNAcylation influences various signaling pathways like AKT, MEK/ERK, and NF-κB, impacting cell proliferation, survival, and responses to stress [, , , , ].
- Gene Expression: O-GlcNAcylation can impact the function of transcription factors and epigenetic regulators, leading to changes in gene expression. For example, it regulates the expression of anti-fibrotic genes in lung fibroblasts through its interaction with EZH2 [].
- Cellular Metabolism: O-GlcNAcylation plays a role in nutrient sensing and can regulate metabolic pathways, impacting cellular energy balance and responses to nutrient availability [].
- Cellular Stress Response: O-GlcNAcylation is involved in cellular responses to various stresses, including oxidative stress and ER stress [, , ]. OSMI-1 treatment can influence these responses by modulating O-GlcNAc levels.
Q4: What is the molecular formula and weight of OSMI-1?
A4: The molecular formula of OSMI-1 is C29H26N4O7S2, and its molecular weight is 602.68 g/mol.
Q5: Is spectroscopic data available for OSMI-1?
A5: While specific spectroscopic data for OSMI-1 is not widely available in the provided research, standard characterization techniques like NMR and mass spectrometry were likely employed during its development.
Q6: Has the stability of OSMI-1 been investigated under various conditions?
A6: Information regarding the stability of OSMI-1 under different storage conditions or in various solvents is limited in the provided research. Stability studies are crucial for understanding the compound's shelf life and potential for formulation.
Q7: What are the key areas of biological research where OSMI-1 is being investigated?
A7: Due to its ability to inhibit OGT and modulate O-GlcNAcylation, OSMI-1 is being studied in a variety of preclinical models, including:
- Cancer: OSMI-1 has shown potential as a chemosensitizer, enhancing the effects of anticancer drugs like doxorubicin in hepatocellular carcinoma and prostate cancer cells. It also appears to impact the tumorigenic properties of cancer cells, potentially by interfering with cell proliferation, invasion, and epithelial-mesenchymal transition (EMT) [, , , , ].
- Metabolic Disorders: The role of O-GlcNAcylation in diabetes and obesity has garnered interest. OSMI-1 is being explored as a tool to understand the link between O-GlcNAc and metabolic dysregulation [, ].
- Neurodegenerative Diseases: O-GlcNAcylation is implicated in neuronal function and survival. OSMI-1 is being utilized to study the potential role of O-GlcNAc in neurodegenerative diseases [, ].
- Infectious Diseases: Research suggests a role for O-GlcNAcylation in viral infections, and OSMI-1 is being used to understand how modulating this process affects viral replication. For instance, it has shown antiviral activity against Herpes Simplex Virus (HSV) and potentially in Shiga toxin-mediated kidney damage [, ].
Q8: How does OSMI-1's impact on O-GlcNAcylation translate to its potential therapeutic effects?
A8: OSMI-1's therapeutic potential stems from its ability to modulate cellular processes affected by O-GlcNAcylation. For example:
- Anticancer Effects: Inhibiting OGT with OSMI-1 can suppress cancer cell proliferation, invasion, and angiogenesis, potentially by interfering with signaling pathways involved in tumor growth and metastasis [, , , , ].
- Neuroprotection: Modulating O-GlcNAc levels with OSMI-1 may provide neuroprotection in conditions like ischemia by influencing neuronal survival pathways and mitochondrial function [, ].
- Metabolic Regulation: OSMI-1 might help understand and potentially treat metabolic disorders by targeting O-GlcNAcylation, a process linked to nutrient sensing and glucose metabolism [, ].
Q9: Are there any studies investigating the structure-activity relationship (SAR) of OSMI-1?
A10: While the provided research does not delve into specific SAR studies of OSMI-1, researchers are actively developing and investigating analogs of OSMI-1 to improve its potency, selectivity, and pharmacological properties []. Understanding the relationship between the chemical structure of OSMI-1 and its biological activity is crucial for optimizing its therapeutic potential.
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